5-Bromo-2-pyrazol-1-yl-pyrimidine chemical properties
5-Bromo-2-pyrazol-1-yl-pyrimidine chemical properties
An In-depth Technical Guide to 5-Bromo-2-pyrazol-1-yl-pyrimidine: Properties, Synthesis, and Reactivity
Introduction: A Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry, heterocyclic compounds form the bedrock of drug discovery. Among these, nitrogen-containing scaffolds are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. 5-Bromo-2-pyrazol-1-yl-pyrimidine emerges as a particularly valuable building block. It integrates three key chemical features into a single, compact molecule: an electron-deficient pyrimidine ring, a nucleophilic pyrazole moiety, and a synthetically versatile bromine atom. This unique combination makes it a strategic intermediate for the synthesis of diverse compound libraries, particularly in the search for novel kinase inhibitors and other therapeutic agents.[1][2]
This guide offers a senior application scientist's perspective on the core chemical properties, synthesis, and reactivity of 5-Bromo-2-pyrazol-1-yl-pyrimidine, providing researchers and drug development professionals with the technical insights required to effectively utilize this compound in their synthetic endeavors.
Core Physicochemical and Structural Properties
The fundamental properties of 5-Bromo-2-pyrazol-1-yl-pyrimidine are summarized below. These identifiers are crucial for accurate sourcing, handling, and characterization.
| Property | Value | Source(s) |
| CAS Number | 883230-94-2 | [3][4] |
| Molecular Formula | C₇H₅BrN₄ | [3][4] |
| Molecular Weight | 225.05 g/mol | [3][4] |
| Synonyms | 5-Bromo-2-(1H-pyrazol-1-yl)pyrimidine | [3] |
| Predicted XlogP | 1.2 | [5] |
| Predicted Boiling Point | 402.2°C at 760 mmHg | [5] |
| Appearance | Typically an off-white to yellow solid | General Observation |
Synthesis of 5-Bromo-2-pyrazol-1-yl-pyrimidine
The most direct and widely applicable synthetic route to this compound is via a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the differential reactivity of halogens on the electron-deficient pyrimidine core. The C2 position of a pyrimidine ring is highly activated towards nucleophilic attack, making a precursor like 5-bromo-2-chloropyrimidine an ideal starting material. The chlorine atom at the 2-position is significantly more labile than the bromine atom at the 5-position in SNAr reactions, allowing for selective displacement by a nucleophile like pyrazole.
The causality behind this choice is rooted in electronics: the two ring nitrogens withdraw electron density, making the carbon atoms electrophilic, especially at the C2, C4, and C6 positions. A halogen at C2 acts as a good leaving group, facilitating substitution.
Caption: General workflow for the synthesis of the title compound.
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol is a self-validating system; successful synthesis relies on the selective displacement of the more reactive 2-chloro substituent.
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Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-chloropyrimidine (1.0 eq). Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Under a positive flow of inert gas, add 1H-pyrazole (1.1 eq) and a suitable base such as potassium carbonate (K₂CO₃, 2.0 eq) or cesium carbonate (Cs₂CO₃, 1.5 eq).
-
Solvent: Add anhydrous, degassed dimethylformamide (DMF) or acetonitrile to achieve a substrate concentration of approximately 0.1-0.2 M.
-
Reaction: Stir the mixture at room temperature for 10 minutes, then heat to 80-100 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into water and extract with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield 5-Bromo-2-pyrazol-1-yl-pyrimidine.
Spectroscopic Characterization (Predicted)
| Data Type | Predicted Features |
| ¹H NMR | Pyrimidine Ring: Two singlets or narrow doublets. The proton at C6 (adjacent to Br) would be downfield (~8.8-9.0 ppm) compared to the proton at C4 (~8.6-8.8 ppm).[8] Pyrazole Ring: Three distinct signals. The proton at C5' would be the most downfield (~8.5 ppm), followed by the proton at C3' (~7.8 ppm), and the proton at C4' appearing as a triplet (~6.6 ppm). |
| ¹³C NMR | Expect 7 distinct signals. Carbons attached to nitrogen (C2, C4, C6 of pyrimidine; C3', C5' of pyrazole) will be significantly downfield. The C-Br carbon (C5) will be shifted upfield relative to other pyrimidine carbons due to the heavy atom effect. |
| Mass Spec (EI/ESI) | Molecular Ion (M⁺): A prominent doublet peak corresponding to the two isotopes of bromine. [M]⁺ at m/z 224 and [M+2]⁺ at m/z 226, with a characteristic ~1:1 intensity ratio.[9][10] |
Chemical Reactivity: A Gateway to Molecular Diversity
The true synthetic power of 5-Bromo-2-pyrazol-1-yl-pyrimidine lies in the reactivity of its carbon-bromine bond. This site is a prime handle for palladium-catalyzed cross-coupling reactions, enabling the construction of C-C and C-N bonds with exceptional functional group tolerance.[11][12]
Suzuki-Miyaura Cross-Coupling
This reaction is a cornerstone of modern organic synthesis, used to form carbon-carbon bonds between the bromopyrimidine (sp² carbon) and a boronic acid or ester derivative.[13] It is invaluable for creating biaryl or heteroaryl-aryl structures, which are common motifs in kinase inhibitors.[14][15]
Causality: The reaction is driven by a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. The choice of ligand is critical; bulky, electron-rich phosphine ligands stabilize the palladium center and facilitate the key steps of oxidative addition and reductive elimination.[16]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
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Setup: In a reaction vessel, combine 5-Bromo-2-pyrazol-1-yl-pyrimidine (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%) or a more advanced catalyst system like Pd₂(dba)₃ with a ligand like SPhos or XPhos.
-
Inert Atmosphere: Seal the vessel, evacuate, and backfill with an inert gas (Argon).
-
Reagent Addition: Add a degassed solvent (e.g., 1,4-dioxane, toluene, or DME) and a degassed aqueous solution of a base (e.g., 2M K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Reaction: Heat the mixture to 80-110 °C and stir until the starting material is consumed as monitored by TLC or LC-MS.
-
Workup & Purification: Cool the reaction, dilute with water, and extract with an organic solvent. Purify the crude product via column chromatography or recrystallization.
Buchwald-Hartwig Amination
This powerful palladium-catalyzed reaction forms carbon-nitrogen bonds, enabling the synthesis of arylamines and heteroarylamines.[17] This is a critical transformation in drug development, as the aniline and related motifs are prevalent in pharmaceuticals.[11][18]
Causality: Similar to the Suzuki coupling, this reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. The key steps involve oxidative addition of the bromopyrimidine to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[19]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Setup: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., a G3 or G4 palladacycle, 1-3 mol%), the appropriate phosphine ligand, and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or LHMDS, 1.4 eq).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with Argon.
-
Reagent Addition: Add 5-Bromo-2-pyrazol-1-yl-pyrimidine (1.0 eq) and the desired amine (1.2 eq), followed by an anhydrous, degassed solvent like toluene or dioxane.
-
Reaction: Heat the reaction mixture to the required temperature (typically 80-110 °C) and monitor by LC-MS.
-
Workup & Purification: After cooling, quench the reaction carefully with water or saturated ammonium chloride. Extract the product with an organic solvent, and purify the crude material by column chromatography.
Conclusion
5-Bromo-2-pyrazol-1-yl-pyrimidine is more than just a chemical compound; it is a versatile platform for innovation in drug discovery. Its well-defined points of reactivity—the pyrazole nitrogen for initial synthesis and the C5-bromine for subsequent diversification—provide a logical and powerful toolkit for medicinal chemists. An understanding of its core properties and the robust palladium-catalyzed methodologies for its functionalization allows researchers to efficiently generate novel molecular architectures, accelerating the journey towards new and effective therapeutics.
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